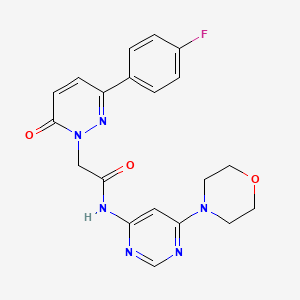
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19FN6O3 and its molecular weight is 410.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H20FN5O2, with a molecular weight of approximately 380.4 g/mol. The structure features a pyridazinone core, a fluorophenyl group, and a morpholinopyrimidine moiety, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). Such inhibition can lead to neuroprotective effects and modulation of neurotransmitter levels .
- Antioxidant Activity : The compound may exhibit antioxidant properties, which help in mitigating oxidative stress in cells. This is particularly relevant in neuroprotection against conditions like gamma radiation-induced damage .
- Induction of Apoptosis : Preliminary studies indicate that derivatives of similar structures can induce apoptosis in cancer cells, suggesting potential anti-cancer applications .
Biological Activity Data
Case Studies
- Neuroprotective Effects : A study involving similar compounds demonstrated that they could significantly enhance the levels of antioxidants like glutathione in irradiated mice, indicating potential for neuroprotective therapies against oxidative stress .
- Cancer Research : Research on related pyridazinone derivatives revealed their ability to induce apoptosis in K562 leukemia cells through increased reactive oxygen species (ROS) generation and activation of caspases, marking them as promising candidates for cancer treatment .
- Inflammation Modulation : In vitro assays showed that certain derivatives could inhibit the release of pro-inflammatory cytokines such as IL-6, suggesting their utility in treating inflammatory diseases .
特性
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-15-3-1-14(2-4-15)16-5-6-20(29)27(25-16)12-19(28)24-17-11-18(23-13-22-17)26-7-9-30-10-8-26/h1-6,11,13H,7-10,12H2,(H,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVBRUKUHQWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














